

BI 187004: A Comparative Guide for 11 β -HSD1 Research

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Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BI 187004**, a selective 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitor, with other relevant tool compounds used in 11 β -HSD1 research. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.

Introduction to 11 β -HSD1 Inhibition

11 β -HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[1] Dysregulation of 11 β -HSD1 activity is implicated in various metabolic disorders, such as type 2 diabetes and obesity, making it a significant therapeutic target.[2] Tool compounds that selectively inhibit 11 β -HSD1 are invaluable for elucidating the enzyme's physiological and pathological roles.

BI 187004: A Potent and Selective 11 β -HSD1 Inhibitor

BI 187004 is a selective small-molecule inhibitor of 11 β -HSD1 that has undergone clinical investigation.[3] It has been shown to effectively inhibit 11 β -HSD1 in both liver and adipose tissue.[4]

Comparative Performance of 11 β -HSD1 Inhibitors

This section compares the performance of **BI 187004** with other commonly used 11 β -HSD1 inhibitors: INCB13739, MK-0916, and the non-selective inhibitor Carbenoxolone.

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Selectivity vs. 11 β -HSD2	Reference
BI 187004	Human 11 β -HSD1	Data not available in direct comparison	High (qualitative)	[3]
INCB13739	Human 11 β -HSD1	Data not available in direct comparison	High (qualitative)	
MK-0916	Human 11 β -HSD1	70.4 (in vivo model)	Not selective for hepatic 11 β -HSD1	
Carbenoxolone	Human 11 β -HSD1	Micromolar range (non-selective)	Non-selective	

Note: Direct head-to-head IC50 comparisons in the same study are limited. The provided data is based on available literature and may vary depending on assay conditions.

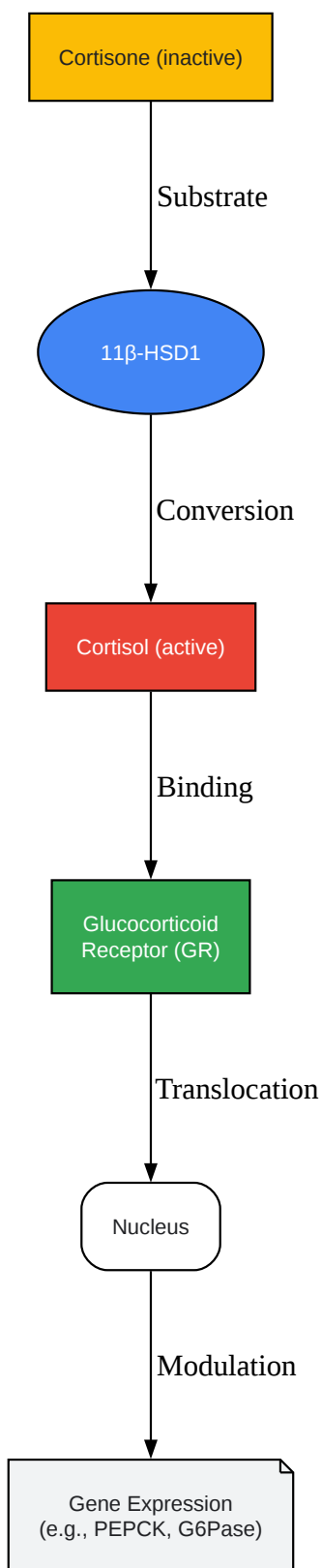
Table 2: Clinical Efficacy in Type 2 Diabetes (Placebo-Adjusted)

Compound (Daily Dose)	Change in HbA1c	Change in Fasting Plasma Glucose	Change in Body Weight	Reference
BI 187004 (80mg, 240mg)	No significant change	No significant change	No significant change	
INCB13739 (200mg)	-0.6%	-24 mg/dL	Modest decrease	
MK-0916 (6mg)	-0.3%	No significant change	Modest decrease	

Signaling Pathway and Experimental Workflow

11 β -HSD1 Signaling Pathway

The following diagram illustrates the central role of 11 β -HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.

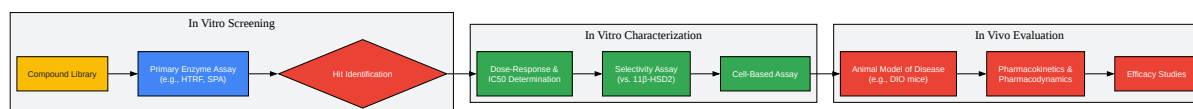


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Caption: 11β-HSD1 signaling pathway.

Typical Experimental Workflow for Evaluating 11 β -HSD1 Inhibitors

This diagram outlines a common workflow for screening and characterizing 11 β -HSD1 inhibitors.



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Caption: Experimental workflow for 11 β -HSD1 inhibitor evaluation.

Experimental Protocols

In Vitro 11 β -HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring the potency of 11 β -HSD1 inhibitors.

- Objective: To determine the IC₅₀ value of a test compound against 11 β -HSD1.
- Materials:
 - Human recombinant 11 β -HSD1 enzyme
 - Cortisone (substrate)
 - NADPH (cofactor)
 - Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)

- Cortisol labeled with an acceptor fluorophore (e.g., d2)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Test compound (e.g., **BI 187004**)
- 384-well low-volume microplates
- Procedure:
 - Prepare serial dilutions of the test compound.
 - In a microplate, add the test compound, 11 β -HSD1 enzyme, and NADPH.
 - Initiate the enzymatic reaction by adding cortisone.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding the HTRF detection reagents (anti-cortisol antibody and cortisol-d2).
 - Incubate for a further period to allow for antibody binding.
 - Read the fluorescence signal at the appropriate wavelengths for the donor and acceptor fluorophores.
 - Calculate the ratio of the acceptor to donor fluorescence, which is inversely proportional to the amount of cortisol produced.
 - Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Ex Vivo 11 β -HSD1 Activity Assay in Adipose Tissue Biopsies

This protocol is used to assess the target engagement of an 11 β -HSD1 inhibitor in a relevant tissue.^[4]

- Objective: To measure the inhibition of 11 β -HSD1 activity in subcutaneous adipose tissue after administration of a test compound.
- Materials:
 - Subcutaneous adipose tissue biopsies from subjects treated with the test compound or placebo.
 - Deuterated cortisone (d2-cortisone) as a tracer.
 - Krebs-Ringer bicarbonate buffer supplemented with glucose.
 - Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Procedure:
 - Collect subcutaneous adipose tissue biopsies from subjects.
 - Immediately place the biopsies in ice-cold buffer.
 - Mince the tissue into small fragments.
 - Incubate the tissue fragments in buffer containing d2-cortisone at 37°C.
 - After a defined incubation period, stop the reaction and extract the steroids from the buffer.
 - Analyze the concentrations of d2-cortisone and its product, d2-cortisol, using a validated LC-MS/MS method.
 - Calculate the percentage of conversion of d2-cortisone to d2-cortisol, which reflects the 11 β -HSD1 activity.
 - Compare the conversion rate in samples from treated subjects to that of placebo-treated subjects to determine the percentage of inhibition.

Conclusion

BI 187004 is a valuable tool compound for studying the role of 11 β -HSD1 in health and disease. While it demonstrates potent inhibition of the enzyme in relevant tissues, its clinical efficacy in improving glycemic control in type 2 diabetes has been limited. When selecting an 11 β -HSD1 inhibitor for research, it is crucial to consider the specific experimental context, including the desired level of selectivity and the intended in vitro or in vivo model system. The data and protocols presented in this guide aim to provide a foundation for making informed decisions in the pursuit of 11 β -HSD1-related research.

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